1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
The compound “1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic heterocycle . The molecule also likely contains a sulfonyl chloride group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving acylating agents . For instance, 4-Fluorophenylacetyl chloride is used as an acylating agent in organic synthesis .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds are often involved in reactions with nucleophiles due to the presence of the sulfonyl chloride group .Scientific Research Applications
Catalytic Applications : In a study by Moosavi‐Zare et al. (2013), a novel ionic liquid, including a component similar to our compound of interest, was synthesized and characterized. This ionic liquid was found to be an efficient, homogeneous, and reusable catalyst for the synthesis of certain chemical compounds through the Knoevenagel–Michael reaction, demonstrating the utility of such compounds in catalysis (Moosavi‐Zare et al., 2013).
Antimicrobial Properties : Bonacorso et al. (2006) investigated the synthesis and antimicrobial activity of a series of pyrazolinyl sulfones, noting that structures with a 4-fluorophenyl substituent exhibited good antimicrobial properties. This suggests that our compound, which shares a similar structure, may also have potential antimicrobial applications (Bonacorso et al., 2006).
Synthesis of Sulfonylated Compounds : Povarov et al. (2017) provided experimental data on the sulfonylation of 4-amino-1H pyrazoles, leading to the creation of new compounds with various substituents. This demonstrates the potential of our compound in synthesizing diverse sulfonylated aminopyrazoles, which could have various applications (Povarov et al., 2017).
Drug Discovery and Medicinal Chemistry : Thangarasu et al. (2019) explored the synthesis and molecular corroborations of novel pyrazoles, which included a compound structurally similar to ours. These compounds showed potential as antioxidants, anti-breast cancer, and anti-inflammatory agents, indicating the potential of our compound in drug discovery (Thangarasu et al., 2019).
Synthesis of Heterocyclic Compounds : Tucker et al. (2015) developed a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, including pyrazole-4-sulfonamides. This highlights the utility of compounds like 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride in synthesizing diverse heterocyclic compounds (Tucker et al., 2015).
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O2S/c1-7-10(17(11,15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPKESOOUFVRPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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